

Application Notes and Protocols for Solid-State Stability Studies of Cefoselis Sulfate

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Compound of Interest

Compound Name: Cefoselis

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Introduction

Cefoselis sulfate is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] The stability of a drug substance in its solid form is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Solid-state stability studies are therefore essential during drug development to understand how environmental factors such as temperature, humidity, and light affect the drug substance.[2] This document provides a comprehensive overview of the solid-state stability of **Cefoselis** sulfate, including its degradation kinetics, and detailed protocols for conducting stability studies.

Stability Profile of Cefoselis Sulfate

The degradation of **Cefoselis** sulfate in the solid state is significantly influenced by the presence of moisture.[3] Studies have shown that the degradation kinetics differ under dry and humid conditions.

In the presence of increased relative humidity (RH), the degradation of **Cefoselis** sulfate follows an autocatalytic reaction of the first order with respect to the substrate concentration.[3] This implies that one or more of the degradation products catalyze the further breakdown of the drug. In contrast, in dry air, the degradation is a first-order reaction that depends only on the substrate concentration.[3] The kinetic and thermodynamic parameters of these degradation processes have been calculated in scientific studies.[3]

Data Presentation

Disclaimer: The following tables contain illustrative data for demonstration purposes to exemplify the presentation of solid-state stability results for **Cefoselis** sulfate. The values are not derived from actual experimental results.

Table 1: Illustrative Degradation of **Cefoselis** Sulfate in Dry Air (First-Order Kinetics)

Time (days)	Temperature (°C)	% Cefoselis Sulfate Remaining	Rate Constant (k) (day ⁻¹)
0	60	100.0	-
30	60	98.5	0.0005
60	60	97.0	0.0005
90	60	95.6	0.0005
0	80	100.0	-
30	80	95.2	0.0016
60	80	90.6	0.0016
90	80	86.3	0.0016

Table 2: Illustrative Degradation of **Cefoselis** Sulfate at 75% Relative Humidity (Autocatalytic Kinetics)

Time (days)	Temperature (°C)	% Cefoselis Sulfate Remaining	Apparent Rate Constant (k_obs) (day ⁻¹)
0	40	100.0	-
30	40	99.2	0.0003
60	40	97.5	0.0007
90	40	94.0	0.0015
0	60	100.0	-
30	60	97.8	0.0011
60	60	92.5	0.0028
90	60	85.1	0.0045

Experimental Protocols

Solid-State Forced Degradation Study

Objective: To investigate the intrinsic stability of **Cefoselis** sulfate under various stress conditions to identify potential degradation pathways and products.

Materials and Equipment:

- **Cefoselis** sulfate powder
- Stability chambers with controlled temperature and humidity
- Glass vials
- HPLC system with a Diode Array Detector (DAD)
- ESI-Q-TOF mass spectrometer
- Analytical balance
- Volumetric flasks and pipettes

- Reagents and solvents of HPLC grade

Protocol:

- Sample Preparation: Accurately weigh **Cefoselis** sulfate powder into separate glass vials for each stress condition.
- Stress Conditions:
 - Thermal Stress: Expose the samples to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber with controlled humidity (e.g., <10% RH for dry air conditions).
 - Humidity Stress: Expose the samples to elevated temperature and humidity (e.g., 40°C/75% RH, 60°C/75% RH) in a stability chamber.
 - Photostability: Expose the samples to light according to ICH Q1B guidelines.
- Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks, or as appropriate).
- Sample Analysis:
 - At each time point, dissolve the contents of a vial in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.
 - Analyze the samples by a validated stability-indicating HPLC-DAD method to determine the remaining concentration of **Cefoselis** sulfate and detect any degradation products.
 - Characterize the degradation products using ESI-Q-TOF mass spectrometry.

Analytical Method: Stability-Indicating HPLC-DAD

Objective: To quantify **Cefoselis** sulfate and separate its degradation products.

HPLC Parameters (Example):

Parameter	Specification
Column	C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase	12 mM Ammonium Acetate : Acetonitrile (95:5 v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	260 nm
Column Temperature	30°C
Injection Volume	20 µL

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is stability-indicating.

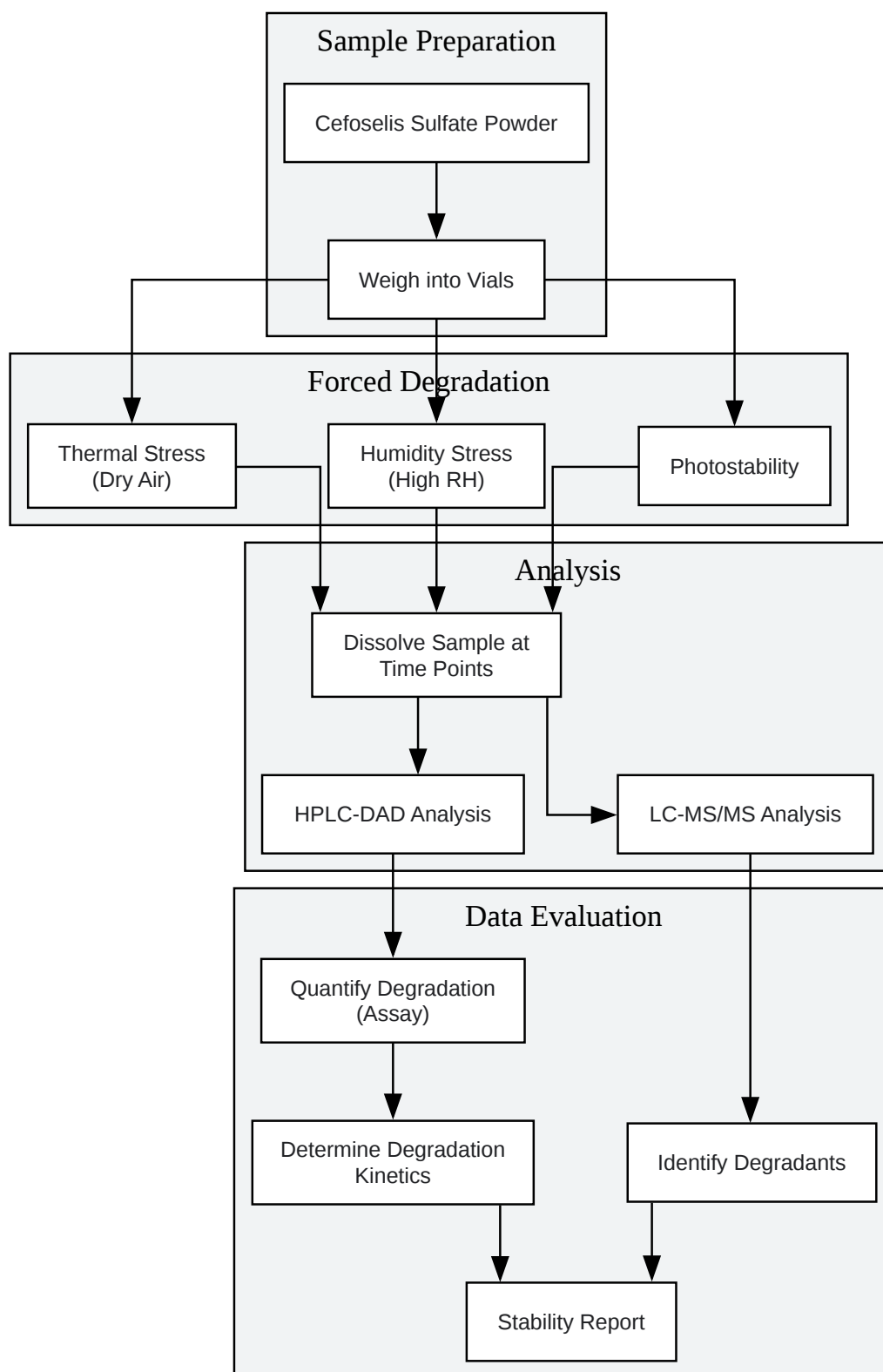
Identification of Degradation Products by ESI-Q-TOF MS

Objective: To identify the chemical structures of the degradation products.

Procedure:

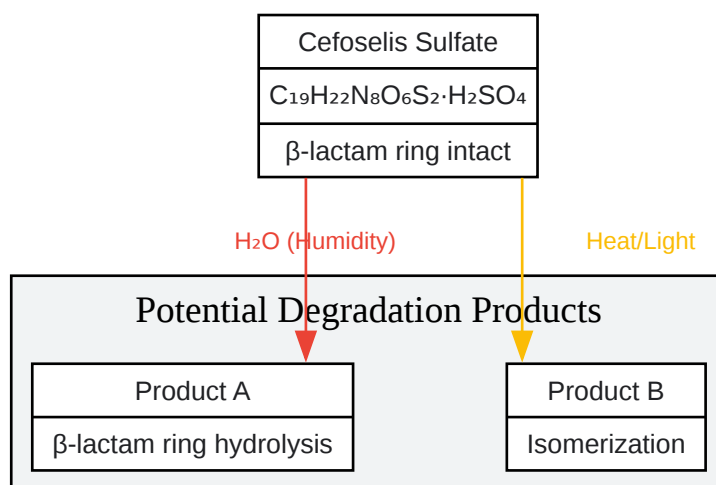
- Analyze the stressed samples using an HPLC system coupled to an ESI-Q-TOF mass spectrometer.
- Obtain high-resolution mass spectra of the parent drug and any degradation products.
- Perform fragmentation studies (MS/MS) to elucidate the structures of the degradation products. Two degradation products of **Cefoselis** sulfate have been identified in solid-state studies using this technique.[\[3\]](#)

Visualizations



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Caption: Experimental workflow for solid-state stability testing of **Cefoselis** sulfate.



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Caption: Plausible degradation pathways for **Cefoselis** sulfate in the solid state.

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References

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